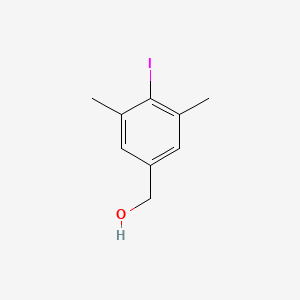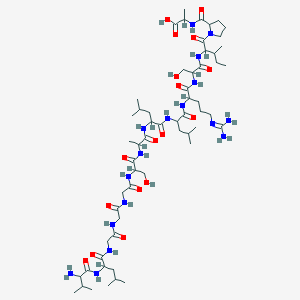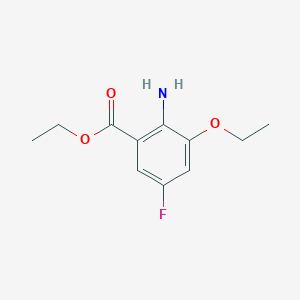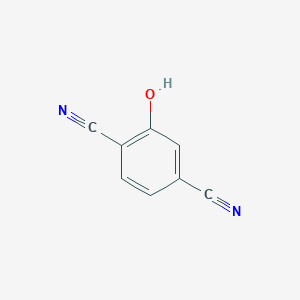
(4-Iodo-3,5-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Iodo-3,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11IO. It consists of a benzene ring substituted with an iodine atom and two methyl groups, along with a hydroxyl group attached to the benzene ring. The compound’s structure is shown below:
Structure: C6H4IC(CH3)2OH
Preparation Methods
Synthetic Routes:
The synthesis of “(4-Iodo-3,5-dimethylphenyl)methanol” involves introducing the iodine substituent onto a 3,5-dimethylphenyl ring. Here are some synthetic routes:
Iodination of 3,5-Dimethylbenzyl Alcohol:
Industrial Production:
The industrial production of this compound may involve large-scale iodination reactions using appropriate catalysts and process optimization.
Chemical Reactions Analysis
“(4-Iodo-3,5-dimethylphenyl)methanol” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group (e.g., aldehyde or ketone).
Substitution: The iodine atom can be replaced by other nucleophiles (e.g., halides, amines, or hydroxide ions).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
- Iodination: I2, NaIO4, acidic conditions
- Oxidation: Oxidizing agents (e.g., CrO3, KMnO4)
- Substitution: Various nucleophiles (e.g., NaOH, NH3, Cl2)
- Reduction: Reducing agents (e.g., LiAlH4)
Scientific Research Applications
“(4-Iodo-3,5-dimethylphenyl)methanol” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: Its derivatives could be useful in designing functional materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific applications. its hydroxyl group and aromatic ring make it potentially reactive in biological systems.
Comparison with Similar Compounds
While there are no direct analogs of this compound, we can compare it to related structures, such as other iodinated benzyl alcohols or phenols.
Properties
CAS No. |
18982-60-0 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(4-iodo-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
InChI Key |
XQEPFBNOQKEDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)




![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)


